molecular formula C20H14ClN3OS B2413326 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-85-5

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2413326
CAS RN: 863593-85-5
M. Wt: 379.86
InChI Key: PTMRIQUNJMVTRP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have also been shown to possess analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation-related conditions.

Antimicrobial and Antifungal Activity

Research has indicated that thiazole derivatives can act as antimicrobial and antifungal agents . This could make them valuable in the development of new drugs to combat resistant strains of bacteria and fungi.

Antiviral Activity

Thiazole compounds have demonstrated antiviral properties . They could potentially be used in the treatment of various viral infections.

Diuretic Activity

Some thiazole derivatives have been found to have diuretic effects . This suggests potential applications in the treatment of conditions like hypertension and edema.

Anticonvulsant and Neuroprotective Activity

Thiazole compounds have shown promise in the treatment of neurological disorders due to their anticonvulsant and neuroprotective effects . They could potentially be used in the treatment of epilepsy and other seizure disorders.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This suggests potential applications in cancer therapy.

Photocatalyst Applications

In some cases, thiazole compounds have been transformed into efficient photocatalysts through supramolecular dimerization . This opens up potential applications in the field of photocatalysis, which has uses in areas like environmental remediation and solar energy conversion.

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through the formation of a strong charged interaction with a key residue in PI3K, Lys802 . The inhibition of PI3K leads to a decrease in the downstream signaling pathways that promote cell growth and survival .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound prevents the activation of AKT, a key player in promoting cell survival and growth . This leads to a decrease in mTOR activity, which in turn reduces protein synthesis and cell proliferation .

Pharmacokinetics

The compound’s potent inhibitory activity suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a decrease in cell growth and proliferation, due to the inhibition of the PI3K/AKT/mTOR pathway . This can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Additionally, the presence of other molecules can influence the compound’s interaction with its target, PI3K .

properties

IUPAC Name

4-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-12-15(19-24-17-6-3-11-22-20(17)26-19)4-2-5-16(12)23-18(25)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMRIQUNJMVTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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